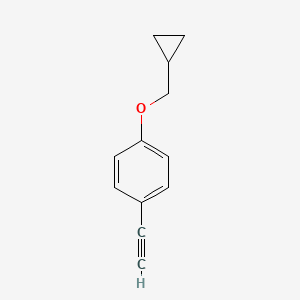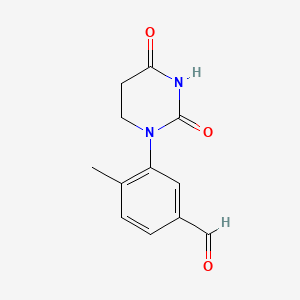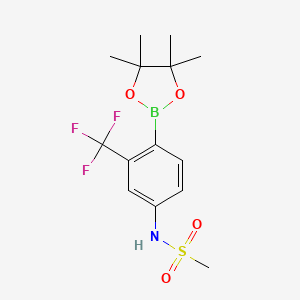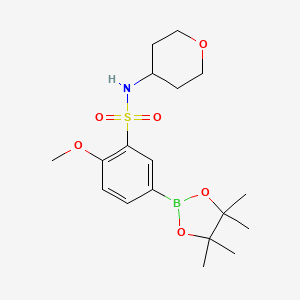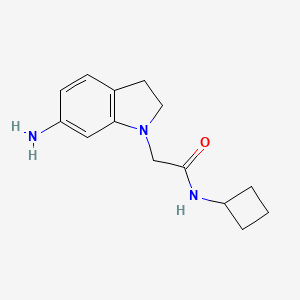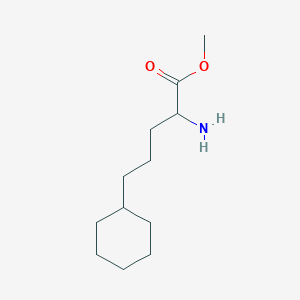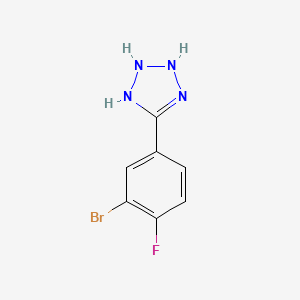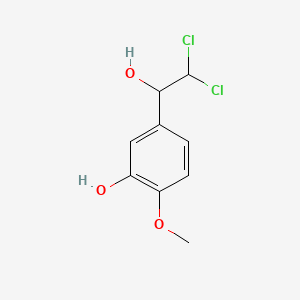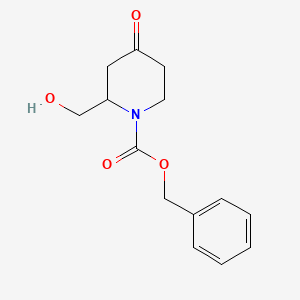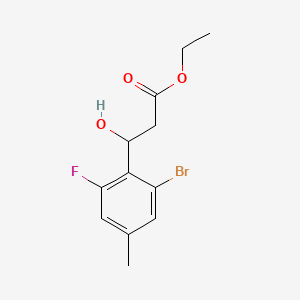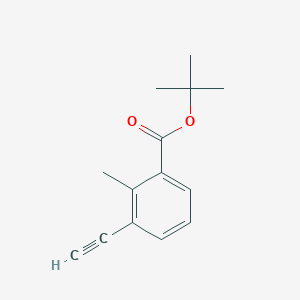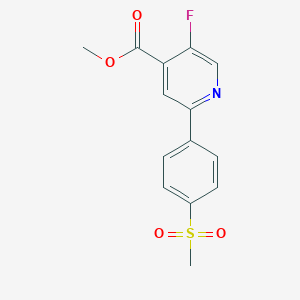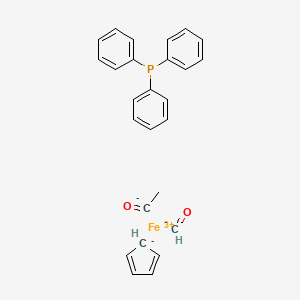
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is a complex organometallic compound This compound is notable for its unique structure, which includes a cyclopentadiene ring, ethanone, iron in a +3 oxidation state, methanone, and triphenylphosphane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane typically involves the coordination of cyclopentadiene with iron, followed by the introduction of ethanone, methanone, and triphenylphosphane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the compound’s properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to maintain stability.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and materials, including pharmaceuticals and polymers.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane exerts its effects involves the coordination of the iron center with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Ferrocene: Contains an iron center coordinated with two cyclopentadienyl rings.
Triphenylphosphane complexes: Various organometallic compounds containing triphenylphosphane ligands.
Uniqueness
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is unique due to its combination of cyclopentadiene, iron, and triphenylphosphane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
36548-61-5 |
|---|---|
Molecular Formula |
C26H24FeO2P |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H5.C2H3O.CHO.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;1-2-3;1-2;/h1-15H;1-5H;1H3;1H;/q;3*-1;+3 |
InChI Key |
KYEIFACFJCWDHB-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]=O.[CH-]=O.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


